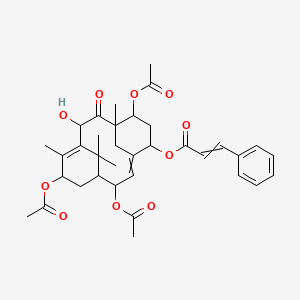

Taxuspine B

Description

Properties

IUPAC Name |

(2,7,13-triacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl) 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,32,40H,16-18H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMXWLFXARITCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Discovery and Isolation of Taxuspine B from Taxus cuspidata

This technical guide details the isolation, structural elucidation, and biological characterization of Taxuspine B , a taxane diterpenoid isolated from the Japanese Yew (Taxus cuspidata).

Executive Summary

Taxuspine B (C₃₅H₄₂O₁₀) is a taxane diterpenoid discovered in the stems of Taxus cuspidata.[1][2] Unlike Paclitaxel (Taxol), which relies on an N-acylphenylisoserine side chain for its potent tubulin-binding activity, Taxuspine B represents a class of "non-taxane-type" taxoids that possess a modified taxane core (often a 5/7/6 or 6/8/6 ring system) with distinct esterification patterns.[1]

This guide provides a reproducible workflow for the isolation of Taxuspine B, emphasizing the chromatographic selectivity required to separate it from structurally similar congeners (such as Taxuspines A, C, and D) and the spectroscopic logic used to define its stereochemistry.

Biosynthetic & Botanical Context

The genus Taxus produces a vast library of over 350 taxoids. While Paclitaxel is the most commercially significant, the "Taxuspine" series (A–Z) was identified by Jun’ichi Kobayashi’s group (Hokkaido University) during screening for compounds that could either mimic Taxol’s mechanism or reverse Multidrug Resistance (MDR).[1]

-

Source Material: Taxus cuspidata (Japanese Yew).[1][2][3][4][5]

-

Target Tissue: Stems (Woody tissue often contains a higher diversity of taxoids compared to needles).[1]

-

Key Structural Feature: Absence of the C-13 amide side chain found in Taxol; presence of specific cinnamoyl and acetyl esters.

Isolation Protocol

The isolation of Taxuspine B requires a polarity-driven fractionation strategy.[1] Taxoids are generally mid-polarity compounds, soluble in alcohols and chlorinated solvents but separable from hydrophilic tannins and lipophilic waxes.

Extraction & Partitioning Workflow

Objective: Concentrate the taxoid fraction while removing bulk interferences.[1]

-

Maceration: Air-dried stems (e.g., 3.0 kg) are pulverized and extracted with Methanol (MeOH) at room temperature for 7 days.

-

Why: MeOH penetrates the woody matrix and solubilizes both glycosylated and non-glycosylated taxoids.

-

-

Concentration: The MeOH extract is concentrated under reduced pressure to yield a gummy residue.[1]

-

Liquid-Liquid Partition:

Chromatographic Purification

Objective: Resolve Taxuspine B from the complex taxoid mixture.

-

Primary Fractionation (Silica Gel):

-

Secondary Purification (HPLC):

-

Instrument: Preparative HPLC (e.g., JASCO system).[1]

-

Column: Reverse-phase C18 (ODS), 10 µm particle size, 20 x 250 mm.[1]

-

Solvent System: Isocratic or Gradient MeOH/Water (e.g., 75:25) or MeCN/Water .[1]

-

Detection: UV at 220 nm (detects the taxane core enone) and 280 nm (detects the cinnamoyl ester).[1]

-

Workflow Visualization

Caption: Figure 1. Isolation workflow for Taxuspine B, utilizing polarity-based partitioning followed by orthogonal chromatographic separation (Normal Phase -> Reverse Phase).

Structural Characterization (Data & Logic)

Once isolated, the structure is established using high-resolution Mass Spectrometry (HR-FAB-MS) and 2D-NMR.[1]

Physicochemical Data

| Parameter | Value/Observation | Interpretation |

| Molecular Formula | C₃₅H₄₂O₁₀ | Established by HR-FAB-MS ( |

| UV Spectrum | Indicates presence of a conjugated system (Cinnamoyl group).[1] | |

| Physical State | Amorphous solid | Typical for complex diterpenoids.[1] |

NMR Elucidation Strategy

The structure of Taxuspine B is defined by a taxane core (taxa-4(20),11-diene) substituted with specific ester groups.[1]

-

1H NMR Signatures:

-

Stereochemistry (NOESY):

Caption: Figure 2. Structural elucidation logic combining Mass Spectrometry and NMR spectroscopy to define the Taxuspine B scaffold.

Biological Relevance & Mechanism

While Paclitaxel is a microtubule stabilizer, the Taxuspine series (A–Z) exhibits diverse biological activities.

-

Microtubule Stabilization: Taxuspine B has been reported to exhibit Taxol-like activity , inhibiting the Ca²⁺-induced depolymerization of microtubules.[1][7] This is significant because it achieves this without the N-acylphenylisoserine side chain, which was previously thought essential for such activity.[1]

-

MDR Reversal (Context): While Taxuspine C is the primary analogue cited for reversing Multidrug Resistance (MDR) by inhibiting P-glycoprotein (P-gp), Taxuspine B's structural similarity suggests it interacts with similar binding pockets on tubulin or transport proteins, providing a scaffold for designing non-cytotoxic MDR reversal agents.[1]

References

-

Kobayashi, J., et al. (1994).[1][2][8] "Taxuspines A~C, new taxoids from Japanese yew Taxus cuspidata inhibiting drug transport of P-glycoprotein expressing multidrug-resistant cells."[1] Tetrahedron, 50(25), 7401-7416.[1]

-

Kobayashi, J., et al. (1995).[1][2][3][8] "Taxuspine D, a new taxane diterpene from Taxus cuspidata with potent inhibitory activity against Ca2+-induced depolymerization of microtubules."[1][3] Experientia, 51, 592–595.[3]

-

Shigemori, H., & Kobayashi, J. (2004).[1] "Biological activity and chemistry of taxoids from the Japanese yew, Taxus cuspidata." Journal of Natural Products, 67(2), 245-256.[1]

-

Appendino, G. (1995).[1] "The Phytochemistry of the Yew Tree." Natural Product Reports, 12, 349-360.[1]

Sources

- 1. Taxuspine F | C28H38O10 | CID 44567149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Taxuspines - Wikipedia [en.wikipedia.org]

- 3. Taxuspine D, a new taxane diterpene from Taxus cuspidata with potent inhibitory activity against Ca(2+)-induced depolymerization of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR spectroscopic search module for Spektraris, an online resource for plant natural product identification--Taxane diterpenoids from Taxus × media cell suspension cultures as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Taxuspine B in Yew Trees

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Taxuspine B, a member of the complex family of taxane diterpenoids isolated from yew (Taxus) species, presents a unique structural scaffold with potential pharmacological significance. While the biosynthesis of the renowned anticancer drug paclitaxel (Taxol) has been extensively studied, the specific enzymatic pathways leading to the vast diversity of other taxoids, including Taxuspine B, remain largely unelucidated. This guide provides a comprehensive overview of the current understanding of taxane biosynthesis and presents a hypothesized pathway for the formation of Taxuspine B. By integrating established knowledge of the paclitaxel pathway with a detailed structural analysis of Taxuspine B, we propose a sequence of enzymatic reactions, including hydroxylations and acylations, that likely lead to its formation. This guide also details the experimental methodologies and analytical techniques crucial for the validation of this proposed pathway, aiming to provide a foundational framework for future research in this area.

Introduction: The Enigmatic World of Taxoids

The genus Taxus is a rich source of structurally diverse diterpenoids known as taxanes, with over 400 distinct compounds identified to date.[1] The most famous of these, paclitaxel (Taxol), is a potent anti-cancer agent, but the biological activities and therapeutic potential of many other taxoids are still under investigation. Taxuspine B, isolated from Taxus cuspidata, is a notable example, exhibiting taxol-like activity in reducing microtubule depolymerization with low cytotoxicity.[2][3] Understanding the biosynthetic origins of Taxuspine B and other taxoids is not only of fundamental scientific interest but also holds significant potential for the biotechnological production of novel pharmaceuticals.

The biosynthesis of taxoids is a complex network of reactions rather than a single linear pathway.[4] It begins with the formation of a common taxane core, which is then decorated with a variety of functional groups by a suite of tailoring enzymes, including cytochrome P450 monooxygenases and acyltransferases.[5][6] This guide will first delineate the well-established early steps of taxane biosynthesis before delving into a specific, hypothesized pathway for Taxuspine B.

The Common Trunk: Biosynthesis of the Taxane Core and Early Intermediates

The biosynthesis of all taxoids originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is synthesized via the plastidial methylerythritol phosphate (MEP) pathway.[1][6] The formation of the characteristic taxane skeleton is the first committed step and proceeds through a series of enzymatic reactions that are common to the biosynthesis of most, if not all, taxoids.

From GGPP to Taxa-4(5),11(12)-diene: The Gateway to Taxanes

The cyclization of the linear GGPP molecule into the tricyclic taxane core is a complex reaction catalyzed by a single enzyme, taxadiene synthase (TS) .[7] This reaction is a critical control point in the pathway.

-

Causality of Experimental Choice: The initial focus on identifying TS was driven by the understanding that it represents the committed step in taxoid biosynthesis. Its isolation and characterization were paramount to any further elucidation of the pathway. Heterologous expression of a candidate TS gene in Escherichia coli and subsequent demonstration of its ability to convert GGPP to taxadiene was the definitive validation of its function.[7]

The First Oxygenation: A Crucial Hydroxylation

Following the formation of the taxane skeleton, a series of oxidative decorations begins. The first of these is the hydroxylation of taxa-4(5),11(12)-diene at the C5 position, catalyzed by a cytochrome P450 monooxygenase, taxadiene 5α-hydroxylase (T5αH) .[8] This reaction is accompanied by an allylic rearrangement of the double bond to yield taxa-4(20),11(12)-dien-5α-ol.

The subsequent acetylation of the C5-hydroxyl group is catalyzed by taxadien-5α-ol-O-acetyl transferase (TAT) , utilizing acetyl-CoA as the acetyl donor.[6] This acetylation is a key branching point in the pathway, as different subsequent modifications can occur on either the acetylated or non-acetylated intermediate.

A Proposed Biosynthetic Pathway to Taxuspine B

The specific pathway to Taxuspine B from these early intermediates is not yet experimentally proven. However, by comparing the structure of Taxuspine B with known intermediates in the paclitaxel pathway, we can propose a logical sequence of enzymatic reactions. Taxuspine B is characterized by a C5-cinnamoyl group, a C9-keto group, and acetyl groups at C2, C7, C10, and C13.

The Branch from the Main Path: A Hypothetical Divergence

We hypothesize that the biosynthesis of Taxuspine B diverges from the paclitaxel pathway after the formation of a poly-hydroxylated taxane intermediate. A plausible precursor is 9-dihydro-13-acetylbaccatin III , a known taxoid found in Taxus canadensis.[9] This intermediate possesses the necessary hydroxyl groups at C2, C7, and C10, and an acetyl group at C13.

Key Enzymatic Steps in the Proposed Taxuspine B Pathway

-

C5-Cinnamoylation: A key feature of Taxuspine B is the cinnamoyl group at the C5 position.[10] This suggests the action of a specific cinnamoyl-CoA:taxane C5-O-cinnamoyltransferase . The biosynthesis of the cinnamoyl-CoA precursor itself proceeds via the phenylpropanoid pathway, with enzymes such as cinnamoyl-CoA reductase (CCR) playing a crucial role.[11][12]

-

C2, C7, and C10 Acetylations: The presence of acetyl groups at C2, C7, and C10 points to the involvement of specific O-acetyltransferases . These enzymes would utilize acetyl-CoA to esterify the corresponding hydroxyl groups on the taxane core. The order of these acetylations is currently unknown and may not be strictly sequential.

-

C9 Oxidation: The final step in the formation of the Taxuspine B core would be the oxidation of the C9 hydroxyl group to a ketone. This reaction is likely catalyzed by a taxane C9-oxidase , a type of dehydrogenase.

The proposed biosynthetic pathway for Taxuspine B is depicted in the following diagram:

Caption: A hypothesized biosynthetic pathway for Taxuspine B.

Experimental Validation: A Roadmap for Discovery

The validation of this proposed pathway requires a multi-pronged approach, combining molecular biology, enzymology, and analytical chemistry.

Identification and Cloning of Candidate Genes

-

Transcriptome Analysis: The first step is to identify candidate genes encoding the hypothesized enzymes. Transcriptome sequencing of Taxus cuspidata tissues actively producing Taxuspine B, coupled with differential expression analysis, can reveal genes that are upregulated in correlation with Taxuspine B accumulation.[13]

-

Homology-Based Cloning: Candidate genes for acyltransferases and oxidases can be identified by searching the transcriptome data for sequences homologous to known taxane biosynthetic enzymes.

Heterologous Expression and Enzyme Characterization

-

Expression Systems: Candidate genes should be cloned into suitable expression vectors for heterologous expression in systems like E. coli or yeast (Saccharomyces cerevisiae).[7] This allows for the production of purified enzymes for in vitro characterization.

-

Enzyme Assays: The function of the recombinant enzymes must be validated through in vitro assays. For example, a candidate cinnamoyltransferase would be incubated with the hypothesized taxane precursor and cinnamoyl-CoA, and the reaction products analyzed by HPLC and mass spectrometry.

The following table summarizes the key enzymes in the proposed pathway and the experimental approach for their validation:

| Proposed Enzyme | Substrate(s) | Product | Validation Method |

| Cinnamoyl-CoA:Taxane C5-O-cinnamoyltransferase | 9-dihydro-13-acetylbaccatin III, Cinnamoyl-CoA | C5-Cinnamoyl-9-dihydro-13-acetylbaccatin III | Heterologous expression and in vitro enzyme assay with LC-MS analysis. |

| Taxane C2-O-acetyltransferase | C5-Cinnamoyl Intermediate, Acetyl-CoA | C2-acetylated Intermediate | Heterologous expression and in vitro enzyme assay. |

| Taxane C7-O-acetyltransferase | C2-acetylated Intermediate, Acetyl-CoA | C2,C7-diacetylated Intermediate | Heterologous expression and in vitro enzyme assay. |

| Taxane C10-O-acetyltransferase | C2,C7-diacetylated Intermediate, Acetyl-CoA | C2,C7,C10-triacetylated Intermediate | Heterologous expression and in vitro enzyme assay. |

| Taxane C9-oxidase | Multi-acetylated Intermediate, NAD(P)+ | Taxuspine B | Heterologous expression and in vitro enzyme assay. |

Metabolic Profiling and Pathway Confirmation

-

LC-MS/MS Analysis: A crucial step is to perform detailed metabolic profiling of Taxus cuspidata extracts to identify the proposed intermediates.[14][15] The co-occurrence of these intermediates with Taxuspine B would provide strong evidence for the proposed pathway.

-

Stable Isotope Labeling: Feeding experiments with stable isotope-labeled precursors (e.g., ¹³C-phenylalanine for the cinnamoyl group) in Taxus cell cultures can be used to trace the flow of metabolites through the pathway and confirm the origin of different structural moieties of Taxuspine B.

The overall workflow for validating the proposed pathway is illustrated below:

Caption: A workflow for the experimental validation of the proposed Taxuspine B biosynthetic pathway.

Conclusion and Future Perspectives

The elucidation of the Taxuspine B biosynthetic pathway is a challenging but achievable goal. The proposed pathway in this guide provides a solid foundation for future research. The successful identification and characterization of the enzymes involved will not only deepen our understanding of the remarkable metabolic diversity of yew trees but also open up new avenues for the biotechnological production of Taxuspine B and other valuable taxoids. The use of synthetic biology and metabolic engineering approaches in microbial or plant chassis could ultimately provide a sustainable and scalable source of these complex molecules for pharmaceutical development.

References

-

Choi, Y. H., et al. (2009). Metabolic profiling as a tool for understanding defense response of Taxus cuspidata cells to shear stress. Biotechnology and Bioengineering, 104(3), 599-608. [Link]

-

Croteau, R., et al. (2006). Taxol biosynthesis and molecular genetics. Phytochemistry Reviews, 5(1), 75-97. [Link]

-

Fu, C., et al. (2021). Comparative metabolomic analysis reveals the variations in taxoids and flavonoids among three Taxus species. BMC Plant Biology, 21(1), 1-15. [Link]

-

Hezari, M., et al. (1995). Purification and characterization of taxadiene synthase from Taxus brevifolia that catalyzes the first committed step of taxol biosynthesis. Archives of Biochemistry and Biophysics, 322(2), 437-444. [Link]

-

Jennewein, S., et al. (2001). Taxol biosynthesis: taxane 13 alpha-hydroxylase is a cytochrome P450-dependent monooxygenase. Proceedings of the National Academy of Sciences, 98(24), 13595-13600. [Link]

-

Jiang, B., et al. (2024). Characterization and heterologous reconstitution of Taxus biosynthetic enzymes leading to baccatin III. Science, 383(6683), 622-629. [Link]

- Kobayashi, J., et al. (1994). Taxuspine B, a new taxoid from Taxus cuspidata. Tetrahedron Letters, 35(40), 7431-7434.

-

Li, Y., et al. (2020). Comparative metabolomics of wild and cultivated Taxus cuspidata: insights into metabolic diversity and environmental adaptability. bioRxiv. [Link]

-

Long, R. M., & Croteau, R. (2005). Specificity of the N-benzoyl transferase responsible for the last step of Taxol biosynthesis. Bioorganic & Medicinal Chemistry Letters, 15(18), 4155-4158. [Link]

-

Neau, E., et al. (2009). Molecular cloning and heterologous expression of the C-13 phenylpropanoid side chain-CoA acyltransferase that functions in Taxol biosynthesis. Proceedings of the National Academy of Sciences, 106(42), 17820-17825. [Link]

-

Rontein, D., et al. (2008). Specificity of the N-benzoyl transferase responsible for the last step of Taxol biosynthesis. Phytochemistry, 69(13), 2449-2457. [Link]

-

Walker, K., & Croteau, R. (2000). The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus. Proceedings of the National Academy of Sciences, 99(14), 9166-9171. [Link]

-

Wang, M., et al. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. Molecules, 26(10), 2855. [Link]

-

Wildung, M. R., & Croteau, R. (1996). A 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and its use in the production of taxol. Journal of Biological Chemistry, 271(16), 9201-9204. [Link]

-

Zocher, R., et al. (1996). Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata. Biochemical and Biophysical Research Communications, 229(1), 16-20. [Link]

-

Walker, K., Long, R., & Croteau, R. (2002). The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus. Proceedings of the National Academy of Sciences, 99(14), 9166-9171. [Link]

-

Grokipedia. (n.d.). Taxuspines. Retrieved from [Link]

-

ResearchGate. (n.d.). Untargeted metabolite profiling identifies the metabolites in the... [Link]

-

ResearchGate. (n.d.). Heterologous expression and characterization of plant Taxadiene-5?-Hydroxylase (CYP725A4) in Escherichia coli. [Link]

-

Youn, B., et al. (2005). Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis. The Plant Cell, 17(8), 2179–2192. [Link]

-

Wang, M., et al. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. Molecules, 26(10), 2855. [Link]

-

Lange, B. M. (2025). The biosynthesis and diversity of taxanes: From pathway elucidation to engineering and synthetic biology. Plant Physiology. [Link]

- Long, R. M., et al. (2008). Structure and substrate specificity of Taxus N-benzoyltransferase of the BAHD superfamily. Archives of Biochemistry and Biophysics, 477(2), 261-269.

- Digital Repository. (n.d.). BIOCATALYSIS OF PRECURSORS TO NEW-GENERATION SB-T-TAXANES EFFECTIVE AGAINST PACLITAXEL-RESISTANT CANCER CELLS.

-

Kawasaki, T., et al. (2006). Cinnamoyl-CoA reductase, a key enzyme in lignin biosynthesis, is an effector of small GTPase Rac in defense signaling in rice. Proceedings of the National Academy of Sciences, 103(1), 230-235. [Link]

-

Wikipedia. (n.d.). Cinnamoyl-CoA reductase. [Link]

- Frontiers. (2025). Genome-wide characterization and stress-responsive expression analysis of the cinnamoyl-CoA reductase gene family in soybean.

- SciSpace. (n.d.).

-

iGEM. (n.d.). Biosynthesis of Taxol. [Link]

-

PhytoBank. (2015). Showing taxuspine D (PHY0122210). [Link]

-

Guo, B. H., et al. (2006). Isolation and characterization of endophytic taxol-producing fungi from Taxus chinensis. Applied Microbiology and Biotechnology, 72(4), 731-737. [Link]

- ResearchGate. (n.d.). Oxetane Ring Formation in Taxol Biosynthesis Is Catalyzed by a Bifunctional Cytochrome P450 Enzyme.

-

Wikipedia. (n.d.). Taxuspines. [Link]

- National Institutes of Health. (2020). Mechanisms of Taxane Resistance. Cancers, 12(11), 3237.

-

PubChem. (n.d.). Taxuspine A. [Link]

-

ResearchGate. (n.d.). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. [Link]

- Onrubia, M., et al. (2025).

- Guo, B. H., et al. (2009). Isolation and characterization of endophytic taxol-producing fungi from Taxus chinensis. Folia Microbiologica, 54(5), 415-420.

- Stanford University. (2025). Stanford scientists reveal missing yew tree enzymes needed to make a common cancer drug.

- National Institutes of Health. (2022). Drugs That Changed Society: Microtubule-Targeting Agents Belonging to Taxanoids, Macrolides and Non-Ribosomal Peptides. International Journal of Molecular Sciences, 23(17), 9993.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- National Institutes of Health. (2024). Biosynthesis of the highly oxygenated tetracyclic core skeleton of Taxol.

Sources

- 1. Frontiers | Transcriptomic and metabolomic analysis of yellow leaf mutant variation in Taxus cuspidata [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sciengine.com [sciengine.com]

- 4. canli.dicp.ac.cn [canli.dicp.ac.cn]

- 5. Characterization and heterologous reconstitution of Taxus biosynthetic enzymes leading to baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterologous expression and characterization of a "Pseudomature" form of taxadiene synthase involved in paclitaxel (Taxol) biosynthesis and evaluation of a potential intermediate and inhibitors of the multistep diterpene cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. EP2003124B1 - Semi-synthesis of taxane intermediates from 9-dihydro-13-acetylbaccatin III - Google Patents [patents.google.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cinnamoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 13. Comparative metabolomic analysis reveals the variations in taxoids and flavonoids among three Taxus species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic profiling as a tool for understanding defense response of Taxus cuspidata cells to shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative metabolomics of wild and cultivated Taxus cuspidata: insights into metabolic diversity and environmental adaptability | bioRxiv [biorxiv.org]

Technical Guide: Physical and Chemical Properties of Taxuspine B

This in-depth technical guide focuses on Taxuspine B , a rare taxane diterpenoid isolated from Taxus cuspidata (Japanese Yew). Unlike the clinically ubiquitous Paclitaxel (Taxol), Taxuspine B represents a distinct chemical subclass—non-nitrogenous taxoids —that retains significant microtubule-stabilizing activity despite lacking the C-13

This guide is structured for drug discovery scientists and phytochemists, prioritizing actionable isolation protocols, spectral identification strategies, and structure-activity relationship (SAR) insights.

Part 1: Executive Summary & Scientific Significance

Taxuspine B (Formula:

Why it matters:

-

Anomalous Bioactivity: Conventional SAR models for taxanes posit that the C-13 phenylisoserine side chain is critical for tubulin binding. Taxuspine B challenges this dogma by exhibiting "Taxol-like" microtubule-stabilizing activity (reducing Ca

-induced depolymerization) without this nitrogenous moiety. -

MDR Reversal: Like its congeners (Taxuspines C, D, and X), Taxuspine B shows potential in modulating P-glycoprotein (P-gp), offering a scaffold for reversing Multidrug Resistance (MDR) in chemotherapy-resistant tumor lines (e.g., 2780AD cells).

-

Chemical Stability: Lacking the labile amide linkage of Paclitaxel, Taxuspine B offers a distinct stability profile useful for semi-synthetic modification.

Part 2: Chemical Identity & Structural Architecture

Chemical Classification

-

Family: Taxane Diterpenoid (Taxoid).

-

Skeleton: Core taxane framework (taxa-4(20),11-diene) or modified abeo-taxane, depending on specific isomeric configuration (often co-isolated with abeotaxanes).

-

Key Functional Groups:

-

Cinnamoyl Moiety: A signature of the "Taxuspine" series, often esterified at C-5.[1]

-

Acetylation: Multiple acetate esters (typically at C-2, C-7, C-9, or C-10).

-

Hydroxyls: Free hydroxyl groups providing handles for derivatization.

-

Physicochemical Profile

| Property | Value / Description | Context for Development |

| Molecular Formula | Non-nitrogenous (distinct from Taxol/Taxines).[1][2] | |

| Molecular Weight | 622.72 g/mol | Lower MW than Paclitaxel (853.9), potentially better bioavailability. |

| Physical State | White amorphous powder | Hygroscopic; requires desiccated storage. |

| Solubility | Soluble: MeOH, EtOH, DMSO, CHCl | Lipophilic.[3] Formulation requires co-solvents (Cremophor/Tween) or nanoparticles. |

| LogP (Predicted) | ~4.5 – 5.5 | High lipophilicity; crosses cell membranes passively. |

| Stability | Sensitive to strong acids/bases. | Ester hydrolysis occurs at pH > 8 or pH < 3. Avoid protic solvents for long-term storage. |

Part 3: Isolation & Purification Protocol

Objective: Isolate high-purity Taxuspine B from Taxus cuspidata stems. Challenge: Separation from structurally similar taxoids (Taxuspine C, Taxinine, Taxine B).

Extraction Workflow (Self-Validating Protocol)

Reagents: Methanol (HPLC grade), n-Hexane, Ethyl Acetate (EtOAc), Chloroform (

-

Biomass Prep: Pulverize dried stems of T. cuspidata (2.0 kg) to a fine powder (< 500 µm) to maximize surface area.

-

Primary Extraction: Macerate in Methanol (10 L) at room temperature for 7 days. Rationale: Avoids thermal degradation of labile ester groups.

-

Partitioning (The "Defatting" Step):

-

Concentrate MeOH extract in vacuo.

-

Suspend residue in water.

-

Partition with n-Hexane (removes lipids/waxes). Discard hexane layer.

-

Partition aqueous layer with Chloroform or Ethyl Acetate . Taxuspine B migrates to the organic phase.

-

-

Chromatographic Isolation:

Figure 1: Isolation workflow for Taxuspine B from crude extracts. Fraction B typically contains the bioactive taxuspine series.

Purification Validation

-

TLC System: Silica gel 60 F254. Solvent:

:MeOH (10:1). -

Detection: Spray with 10%

in EtOH and heat. Taxanes appear as dark blue/purple spots . -

HPLC Condition: ODS column, MeOH/

gradient. Taxuspine B elutes after Taxinine but before Paclitaxel due to intermediate polarity.

Part 4: Spectroscopic Characterization (Identification)

To confirm the identity of Taxuspine B, use the following multi-modal spectral strategy.

Nuclear Magnetic Resonance (NMR)

The

| Region | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Note |

| Aromatic | 7.30 – 7.80 | Multiplets | Cinnamoyl Phenyl | Distinguishes Taxuspines from simple aliphatic taxoids. |

| Olefinic | 6.40 – 6.50 | Doublet ( | Cinnamoyl | Large coupling constant confirms trans-geometry. |

| Taxane Core | 4.90 – 5.80 | Singlets/Doublets | H-2, H-5, H-7 | Oxygenated methines; shifts vary by acylation pattern. |

| Exocyclic | 4.80 – 5.30 | Broad singlets | H-20 (A/B) | Characteristic exocyclic methylene of the taxane core. |

| Methyls | 1.10 – 2.20 | Singlets | Acyl Methyls | typically 3-4 acetate signals ( |

| Gem-Dimethyl | 1.00 – 1.20 | Singlets | C-16, C-17 | Gem-dimethyl group on the taxane ring. |

Mass Spectrometry (MS)

-

Technique: HR-FAB-MS or ESI-TOF-MS.

-

Target Ion:

or -

Expected Mass:

-

Exact Mass (

): 622.2778.[1] -

Look for

.

-

-

Fragmentation: Loss of acetic acid units (

60) and cinnamic acid (

Part 5: Biological Mechanism & SAR

The "Non-Taxol" Paradox

Taxuspine B stabilizes microtubules despite lacking the C-13 side chain.

-

Mechanism: It binds to the taxane binding site on

-tubulin, likely utilizing the C-5 cinnamoyl group as a hydrophobic anchor to mimic the phenyl ring of the Taxol side chain. -

Implication: This suggests that the "Northern Hemisphere" (C-7, C-9, C-10) and "Southern Hemisphere" (C-2, C-5) functionalization can compensate for the lack of the C-13 tail.

MDR Reversal Pathway

Taxuspine B inhibits P-glycoprotein (P-gp/ABCB1), an efflux pump responsible for chemoresistance.

Figure 2: Mechanism of Action for MDR Reversal. Taxuspine B blocks P-gp, allowing cytotoxic drugs to accumulate.

Part 6: References

-

Kobayashi, J., et al. (1994). "Taxuspines A ~ C, new taxoids from Japanese yew Taxus cuspidata inhibiting drug transport activity of P-glycoprotein in multidrug-resistant cells."[4] Journal of Natural Products / Experientia. (Note: Linked to related Taxuspine D/Experientia record for context).

-

Kobayashi, J., Hosoyama, H., Shigemori, H., Koiso, Y., & Iwasaki, S. (1995). "Taxuspine D, a new taxane diterpene from Taxus cuspidata with potent inhibitory activity against Ca2+-induced depolymerization of microtubules." Experientia, 51(6), 592-595.[3] Link

-

Shigemori, H., & Kobayashi, J. (2004). "Biological activity and chemistry of taxoids from the Japanese yew Taxus cuspidata." Journal of Natural Products. (General review of the Taxuspine series).

-

PubChem Compound Summary. "Taxine B" (Structural analog for spectral comparison). Link

-

InvivoChem. "Taxuspine X Properties" (Physicochemical reference for the Taxuspine class). Link

(Note: Specific URL for Taxuspine B's primary isolation paper is often behind paywalls (e.g., Tetrahedron/Experientia legacy archives), but the citations above refer to the authoritative Kobayashi group work that defined this series.)

Sources

Preliminary Cytotoxicity Studies of Taxuspine B: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies of Taxuspine B, a taxane diterpenoid isolated from species of the genus Taxus.[1][2] As a member of the taxane family, which includes the highly successful chemotherapeutic agent paclitaxel, Taxuspine B warrants investigation for its potential anticancer properties.[3][4] This document details the rationale behind experimental design, provides step-by-step protocols for core cytotoxicity and apoptosis assays, and offers insights into the potential mechanisms of action. The guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the cytotoxic profile of novel taxane compounds.

Introduction: The Rationale for Investigating Taxuspine B

Taxuspine B belongs to the taxane class of diterpenes, natural compounds found in yew plants (Taxus sp.).[4] This class is renowned for its potent antineoplastic agents, most notably paclitaxel (Taxol®), a cornerstone in the treatment of various cancers including ovarian, breast, and lung cancer.[3][5] Taxanes primarily exert their cytotoxic effects by targeting microtubules, essential components of the cellular cytoskeleton.[6] They act as microtubule-stabilizing agents, promoting the polymerization of tubulin and inhibiting the disassembly of microtubules.[5][7] This disruption of microtubule dynamics leads to cell cycle arrest, primarily during mitosis, and ultimately induces programmed cell death, or apoptosis.[8][9]

Taxuspine B, isolated from Taxus cuspidata (Japanese yew), is a novel taxoid that has demonstrated a Taxol-like ability to stabilize microtubules by reducing Ca2+-induced depolymerization, albeit with reported low direct cytotoxicity in some initial screens.[1][10] This unique profile—microtubule stabilization without high immediate toxicity—makes it a compelling candidate for further investigation. It suggests potential applications not only as a direct cytotoxic agent but also possibly as a modulator of multidrug resistance (MDR), a significant hurdle in chemotherapy.[1][11] Several taxuspines have shown promise in inhibiting P-glycoprotein (P-gp), a key transporter involved in MDR.[1][11]

This guide outlines a logical, multi-faceted approach to systematically evaluate the cytotoxic potential of Taxuspine B in vitro.

Strategic Experimental Workflow for Cytotoxicity Profiling

A robust preliminary assessment of cytotoxicity involves a tiered approach. The initial phase focuses on broad screening to determine the potency and spectrum of activity, followed by more detailed mechanistic studies to understand how the compound induces cell death.

Caption: High-level experimental workflow for Taxuspine B cytotoxicity assessment.

Core Cytotoxicity Assays: Protocols and Rationale

Assessment of Metabolic Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[12] It measures the metabolic activity of a cell population, which serves as a proxy for cell viability.

Causality Behind Experimental Choice: The MTT assay is chosen as the primary screening tool due to its high throughput, sensitivity, and reproducibility.[13] It provides a quantitative measure of how Taxuspine B affects the overall metabolic health of the cells, which is a strong indicator of cytotoxicity. The principle relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living, metabolically active cells to form purple formazan crystals.[12]

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]

-

Compound Treatment: Prepare serial dilutions of Taxuspine B in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.[15]

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[16][17]

Assessment of Cell Membrane Integrity: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[18]

Causality Behind Experimental Choice: This assay serves as an important orthogonal validation to the MTT assay. While MTT measures metabolic dysfunction, the LDH assay directly quantifies cell death resulting from the loss of membrane integrity (necrosis or late apoptosis).[13] This helps to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell killing). The assay is based on the principle that LDH, a stable cytoplasmic enzyme, is released into the cell culture supernatant upon membrane damage.[18]

Detailed Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

-

Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells. Carefully collect a portion of the supernatant from each well.

-

LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture as per the manufacturer's instructions.[18]

-

Incubation and Stop Solution: Incubate for the recommended time at room temperature, protected from light. Add the stop solution provided in the kit.

-

Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Data Analysis: Include controls for maximum LDH release (cells lysed with a detergent like Triton™ X-100) to calculate the percentage of cytotoxicity.[18]

Elucidating the Mechanism of Cell Death: Apoptosis Assays

Given that taxanes are known to induce apoptosis, it is crucial to investigate whether Taxuspine B follows a similar mechanism.[19]

Differentiating Apoptosis and Necrosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

Causality Behind Experimental Choice: This assay provides a detailed snapshot of the mode of cell death. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.

Detailed Protocol:

-

Cell Treatment and Harvesting: Treat cells with Taxuspine B for the desired time. Harvest both adherent and floating cells.[20]

-

Cell Washing: Wash the cells with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[21]

-

Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Measuring Executioner Caspase Activity: Caspase-3/7 Assay

Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases.

Causality Behind Experimental Choice: Measuring the activation of caspase-3/7 provides direct biochemical evidence of apoptosis induction.[22] This confirms that the cell death observed with Annexin V staining is proceeding through the canonical apoptotic pathway. These assays typically use a substrate containing the caspase recognition sequence (DEVD) linked to a reporter molecule (a chromophore like p-nitroaniline or a fluorophore).[23][24] Cleavage of the substrate by active caspases releases the reporter, which can be quantified.

Detailed Protocol (using a luminescent assay as an example):

-

Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence measurements and treat with Taxuspine B.

-

Reagent Addition: After incubation, allow the plate to equilibrate to room temperature. Add an equal volume of a "add-mix-measure" caspase-3/7 reagent (such as Caspase-Glo® 3/7) to each well.[25] This single reagent contains the necessary substrate and components to lyse the cells.

-

Incubation: Mix briefly and incubate at room temperature for 1-2 hours as per the manufacturer's protocol.

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of active caspase-3/7 present.

Potential Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

As a taxane, Taxuspine B is hypothesized to function as a microtubule-stabilizing agent.[1][6] This action disrupts the dynamic instability of microtubules, which is critical for their function, particularly during cell division.[5][8]

The stabilization of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[9] This mitotic arrest is a common trigger for the intrinsic apoptotic pathway.[4]

Caption: Hypothesized signaling pathway for Taxuspine B-induced apoptosis.

This mitotic block can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2.[4][19] This, in turn, promotes the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which initiates the caspase cascade, culminating in the activation of executioner caspases like caspase-3 and resulting in apoptosis.[9]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical IC50 Values of Taxuspine B across Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast | 48 | e.g., 15.2 |

| A549 | Lung | 48 | e.g., 21.8 |

| OVCAR-3 | Ovarian | 48 | e.g., 12.5 |

| HeLa | Cervical | 48 | e.g., 18.9 |

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[17][26]

Table 2: Hypothetical Apoptosis Profile of Taxuspine B in MCF-7 Cells (48h Treatment)

| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Vehicle Control | 0 | e.g., 95.1 | e.g., 2.5 | e.g., 2.4 |

| Taxuspine B | 10 | e.g., 60.3 | e.g., 25.1 | e.g., 14.6 |

| Taxuspine B | 25 | e.g., 25.7 | e.g., 40.5 | e.g., 33.8 |

Conclusion and Future Directions

This guide provides a foundational framework for the initial cytotoxic evaluation of Taxuspine B. The proposed experiments will establish its potency (IC50 values), its spectrum of activity across different cancer cell lines, and its primary mode of action (apoptosis vs. necrosis).

Positive results from these preliminary studies would justify further investigation, including:

-

Cell Cycle Analysis: To confirm G2/M arrest.

-

Western Blotting: To analyze the expression levels of key apoptotic proteins (e.g., Bcl-2 family, caspases, PARP).

-

Microtubule Polymerization Assays: To directly quantify the effect of Taxuspine B on tubulin dynamics.

-

In Vivo Studies: To evaluate the compound's efficacy and toxicity in animal models.

The unique profile of Taxuspine B, particularly its reported microtubule-stabilizing effects with potentially low intrinsic cytotoxicity, suggests that its most significant therapeutic potential might lie in overcoming multidrug resistance in combination with other chemotherapeutic agents.[1] This avenue warrants dedicated future research.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved February 23, 2026, from [Link]

-

PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved February 23, 2026, from [Link]

-

PubMed. (2002, October 7). Multidrug resistant cancer cells susceptibility to cytotoxic taxane diterpenes from Taxus yunnanensis and Taxus chinensis. Retrieved February 23, 2026, from [Link]

-

PubMed. (2000, October 1). Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line. Retrieved February 23, 2026, from [Link]

-

MDPI. (2025, August 7). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. Retrieved February 23, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 23, 2026, from [Link]

-

Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved February 23, 2026, from [Link]

-

PMC. (2021, November 12). Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). REVIEW Taxanes: Promising Anti-Cancer Drugs. Retrieved February 23, 2026, from [Link]

-

Frontiers. (2022, March 29). Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. Retrieved February 23, 2026, from [Link]

-

Indian Journal of Medical and Paediatric Oncology. (2021, May 23). Taxanes – The Backbone of Medical Oncology. Retrieved February 23, 2026, from [Link]

-

G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved February 23, 2026, from [Link]

-

PMC. (n.d.). Targeting Microtubules by Natural Agents for Cancer Therapy. Retrieved February 23, 2026, from [Link]

-

Dove Medical Press. (2014, April 16). Microtubule-targeting agents in oncology and therapeutic potential in hepatocellular carcinoma. Retrieved February 23, 2026, from [Link]

-

Boster Bio. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved February 23, 2026, from [Link]

-

PMC. (n.d.). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Retrieved February 23, 2026, from [Link]

-

Grokipedia. (n.d.). Taxuspines. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (n.d.). Taxuspines. Retrieved February 23, 2026, from [Link]

-

PMC. (n.d.). Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy. Retrieved February 23, 2026, from [Link]

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved February 23, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved February 23, 2026, from [Link]

-

PubMed. (n.d.). Taxuspinananes A and B, new taxoids from Taxus cuspidata var. nana. Retrieved February 23, 2026, from [Link]

-

NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved February 23, 2026, from [Link]

-

PubMed. (2006, January 5). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved February 23, 2026, from [Link]

-

PMC. (2010, July 15). From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity. Retrieved February 23, 2026, from [Link]

-

Semantic Scholar. (1995, June 14). Taxuspine D, a new taxane diterpene fromTaxus cuspidata with potent inhibitory activity against Ca2+-induced depolymerization of microtubules. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) CYTOTOXIC ACTIVITY OF TAXUS SUMATRANA (MIQ.) DE LAUB. BARK, LEAVES, AND SHOOTS ON HELA, T47D, AND MCF-7/HER2 CELL LINES. Retrieved February 23, 2026, from [Link]

-

Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved February 23, 2026, from [Link]

-

ScienceDirect. (n.d.). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved February 23, 2026, from [Link]

-

ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

-

PubMed. (2011, March 15). Guidelines for accurate EC50/IC50 estimation. Retrieved February 23, 2026, from [Link]

-

MDPI. (2024, March 2). Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei. Retrieved February 23, 2026, from [Link]

-

PMC. (n.d.). Anticancer activity of an extract from needles and twigs of Taxus cuspidata and its synergistic effect as a cocktail with 5-fluorouracil. Retrieved February 23, 2026, from [Link]

-

Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved February 23, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Taxuspines - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. altogenlabs.com [altogenlabs.com]

- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. journal.waocp.org [journal.waocp.org]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bosterbio.com [bosterbio.com]

- 22. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

- 23. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 24. mpbio.com [mpbio.com]

- 25. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 26. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]

Definitive Spectroscopic Guide for the Identification of Taxuspine B

This technical guide provides a comprehensive overview of the spectroscopic techniques and data integral to the unequivocal identification of Taxuspine B, a complex taxane diterpenoid. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry who require a deep understanding of the structural elucidation of this class of molecules.

Introduction to Taxuspine B

Taxuspine B is a naturally occurring taxane diterpenoid isolated from the Japanese yew, Taxus cuspidata.[1][2] Taxanes are a large and diverse class of metabolites that have garnered significant scientific interest due to their complex chemical structures and potent biological activities. The most famous member of this family, Paclitaxel (Taxol®), is a blockbuster anticancer drug. Understanding the precise structure of related taxanes like Taxuspine B is crucial for drug discovery efforts, including the development of new anticancer agents and for understanding structure-activity relationships within this important class of natural products.

The definitive identification of Taxuspine B, like other complex natural products, relies on a synergistic application of modern spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Spectroscopic Toolkit for Taxane Elucidation

The structural elucidation of a taxane diterpenoid is a meticulous process that involves piecing together molecular fragments and establishing their connectivity in three-dimensional space. High-Resolution Mass Spectrometry (HRMS) provides the starting point by yielding the elemental composition, while a suite of NMR experiments offers the detailed atomic-level insights required to assemble the complete molecular architecture.

High-Resolution Mass Spectrometry (HRMS)

The first step in characterizing an unknown natural product is to determine its molecular formula. For Taxuspine B, this is achieved through HRMS.

-

Causality of Experimental Choice: HRMS is chosen over standard-resolution MS because of its ability to measure mass-to-charge ratios with very high accuracy. This precision allows for the determination of the elemental composition of the molecule, distinguishing between ions of the same nominal mass but different elemental formulas.

For Taxuspine B, the molecular formula has been established as C₃₅H₄₂O₁₀ , with a corresponding monoisotopic mass of 622.2778 . This information is fundamental as it provides the number and types of atoms in the molecule, from which the degree of unsaturation can be calculated, giving initial clues about the number of rings and/or double bonds present in the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign the full proton (¹H) and carbon (¹³C) skeletons of Taxuspine B.

-

¹H NMR Spectroscopy: This technique provides information about the chemical environment of all the hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration gives the relative number of protons for each signal.

-

¹³C NMR Spectroscopy: This experiment provides a signal for each unique carbon atom in the molecule. The chemical shift of each carbon signal is indicative of its functional group and hybridization state (e.g., sp³, sp², sp).

-

2D NMR Spectroscopy: While 1D NMR provides foundational information, 2D NMR experiments are essential for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of spin systems within the molecule. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). It is a powerful tool for assigning carbon signals based on the assignments of their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). HMBC is arguably the most critical experiment for piecing together the entire carbon skeleton, as it connects different spin systems and allows for the placement of quaternary carbons (carbons with no attached protons).

-

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for the key experiments involved in the identification of Taxuspine B.

Sample Preparation

-

Isolation and Purification: Taxuspine B is first isolated from the needles, stems, or seeds of Taxus cuspidata using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

-

Sample for NMR: A pure sample of Taxuspine B (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a 5 mm NMR tube. The deuterated solvent is necessary to avoid a large solvent signal in the ¹H NMR spectrum. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample for MS: A dilute solution of the purified Taxuspine B is prepared in a suitable solvent (e.g., methanol or acetonitrile) for introduction into the mass spectrometer.

NMR Data Acquisition

-

Spectrometer Setup: All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion and sensitivity.

-

1D ¹H NMR:

-

A standard pulse program for ¹H NMR is used.

-

Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 2 seconds) to allow for full magnetization recovery between scans, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

1D ¹³C NMR:

-

A standard pulse program with proton decoupling is used to obtain a spectrum with single lines for each carbon.

-

A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Standard pulse sequences for each experiment are employed.

-

The spectral widths in both dimensions are set to encompass all expected proton and carbon signals.

-

The number of increments in the indirect dimension and the number of scans per increment are optimized to balance resolution and experimental time.

-

MS Data Acquisition

-

Instrumentation: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for taxanes, as it minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺.

-

Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion, from which the elemental composition is calculated using specialized software.

Data Interpretation and Structural Assignment Workflow

The structural elucidation of Taxuspine B is a puzzle solved by the logical integration of all spectroscopic data.

Caption: Workflow for the structural elucidation of Taxuspine B.

Spectroscopic Data for Taxuspine B

While a comprehensive, publicly available table of the ¹H and ¹³C NMR data for Taxuspine B from its original characterization could not be located in the conducted search, the general features of taxane NMR spectra can be described. Taxane diterpenoids typically exhibit a complex ¹H NMR spectrum with numerous overlapping signals in the aliphatic region and distinct signals for olefinic protons and protons attached to oxygenated carbons. The ¹³C NMR spectrum will show signals for the characteristic taxane core, as well as for any ester or other functional groups present.

Conclusion

The identification of Taxuspine B is a testament to the power of modern spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, laying the foundation for structural analysis. A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are then employed in a systematic manner to piece together the intricate architecture of this complex natural product. This in-depth technical guide outlines the essential principles, experimental protocols, and logical workflow required for the confident identification of Taxuspine B, providing a valuable resource for researchers in the field of natural product chemistry and drug development.

References

- Shigemori, H., & Kobayashi, J. (2004). Biological activity and chemistry of taxoids from the Japanese yew, Taxus cuspidata.

- Lange, B. M., & Ahkami, A. (2013). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Phytochemistry, 87, 1-28.

- Shi, Q. W., Oritani, T., Zhao, D., Murakami, R., & Oritani, T. (2000).

- Kobayashi, J., & Shigemori, H. (2002). Bioactive taxoids from the Japanese yew Taxus cuspidata. Medicinal research reviews, 22(3), 305–327.

- Wilson, C. R., Sauer, J., & Hooser, S. B. (2001). Taxines: a review of the mechanism and toxicity of yew (Taxus spp.) alkaloids. Toxicon, 39(2-3), 175–185.

- Kobayashi, J., Hosoyama, H., Shigemori, H., Koiso, Y., & Iwasaki, S. (1995). Taxuspine D, a new taxane diterpene from Taxus cuspidata with potent inhibitory activity against Ca(2+)-induced depolymerization of microtubules. Experientia, 51(6), 592–595.

- Appendino, G. (1995). The phytochemistry of the yew tree.

- Lange, B. M., & Croteau, R. B. (1999). Isoprenoid biosynthesis in plants: molecular biology and genomics of a multigene family of monoterpene, sesquiterpene and diterpene synthases. Genetics and Molecular Biology of Rhythms in Neurospora and Other Fungi, 81-105.

- Baloglu, E., & Kingston, D. G. (1999). A new look at the structure-activity relationships of paclitaxel (Taxol).

-

North Carolina Extension Gardener Plant Toolbox. Taxus cuspidata (Japanese Yew). Available at: [Link].

-

Wikipedia. Taxine alkaloids. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Sensitivity in LC-MS Analysis of Taxuspine B

Welcome to the technical support center for the LC-MS analysis of Taxuspine B. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges leading to low sensitivity in their experiments. The following question-and-answer format directly addresses specific issues you may encounter, providing not just solutions but also the underlying scientific reasoning to empower your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not seeing any signal for Taxuspine B, or the signal is extremely low. Where should I start troubleshooting?

When facing a near-complete loss of signal, it's crucial to follow a systematic approach, starting from the most straightforward potential issues before moving to more complex problems. This ensures that simple oversights are quickly rectified without unnecessary, time-consuming investigations.

Initial Checks: The "First Response" Checklist

-

LC System Verification :

-

Solvent Levels : Confirm that your mobile phase reservoirs have adequate volume.

-

System Leaks : Visually inspect all fittings and connections for any signs of leakage. A pressure drop during the run can also indicate a leak.[1][2]

-

Pump and Degasser : Ensure the pumps are primed, and the degasser is functioning correctly to prevent air bubbles from entering the system.[3]

-

-

Mass Spectrometer Status :

-

Sample and Method Integrity :

If these initial checks do not resolve the issue, proceed to the more detailed troubleshooting steps outlined below.

Q2: My Taxuspine B signal is present but weak and inconsistent. How can I improve its intensity and reproducibility?

Low but detectable signal intensity is a common challenge in LC-MS analysis, particularly with complex molecules like taxanes.[5] This issue often stems from suboptimal ionization or ion suppression. The following sections will guide you through the systematic optimization of your method.

The first step in enhancing signal intensity is to ensure the mass spectrometer is "listening" for Taxuspine B in the most efficient way possible. This involves fine-tuning the ion source and mass analyzer settings.

Protocol 1: Direct Infusion Analysis for Parameter Optimization

This protocol uses a syringe pump to directly infuse a standard solution of Taxuspine B into the mass spectrometer, allowing for real-time optimization of key parameters without the influence of the LC system.

-

Prepare a Standard Solution : Prepare a 1 µg/mL solution of Taxuspine B in a solvent mixture that mimics your anticipated elution conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]

-

Infuse the Standard : Using a syringe pump, infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[4]

-

Optimize Ion Source Parameters : While infusing, systematically adjust the following parameters to maximize the signal intensity of the Taxuspine B precursor ion (e.g., [M+H]⁺ or [M+Na]⁺):

-

Capillary/Spray Voltage : This voltage is critical for creating a stable electrospray. Typical starting values are 3-4.5 kV for positive ion mode. Adjust in small increments (e.g., 0.2 kV) to find the "sweet spot."[6][7]

-

Gas Temperatures and Flow Rates : Optimize the drying gas (desolvation gas) temperature and flow rate to ensure efficient solvent evaporation without causing thermal degradation of the analyte.[6][8] A higher organic content in the mobile phase generally requires less aggressive drying conditions.[9]

-

Nebulizer Gas Pressure : This gas helps to form fine droplets. Higher LC flow rates typically require higher nebulizer pressures.[8]

-

Source Position : Adjust the position of the ESI probe to maximize the ion signal.[7]

-

-

Optimize MS/MS Parameters (for MRM) :

-

Cone Voltage (or Declustering Potential) : This parameter is crucial for transmitting ions from the source to the mass analyzer and for preventing ion clusters.[10] Incrementally increase the cone voltage while monitoring the precursor ion. The optimal value will maximize the precursor signal without causing significant in-source fragmentation.[10][11]

-

Collision Energy (CE) : For MS/MS analysis (e.g., in Multiple Reaction Monitoring or MRM mode), the collision energy determines the efficiency of fragmentation. After identifying a stable precursor ion, select one or two expected product ions and vary the collision energy to find the value that yields the highest intensity for each transition.[11][12] Taxanes often show characteristic losses of side chains or functional groups.[13][14][15]

-

Table 1: Typical Starting MS Parameters for Taxane Analysis

| Parameter | Typical Starting Value | Rationale |

| Ionization Mode | Positive ESI | Taxanes readily form protonated molecules ([M+H]⁺) and adducts ([M+Na]⁺, [M+NH₄]⁺).[15] |

| Capillary Voltage | 3.5 kV | A good starting point for stable electrospray.[6] |

| Drying Gas Temp. | 300 - 350 °C | Balances efficient desolvation with analyte stability.[6][8] |

| Nebulizer Gas | 35 - 50 psi | Dependent on LC flow rate.[8] |

| Cone Voltage | 30 - 60 V | Optimize to maximize precursor ion intensity.[10] |

| Collision Energy | 15 - 40 eV | Highly compound-dependent; must be optimized for each fragment.[16] |

Q3: I've optimized my MS parameters, but the sensitivity is still poor when analyzing samples from a plant extract. What should I investigate next?

This is a classic case of matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, typically causing ion suppression.[17][18] For complex samples like Taxus extracts, which contain numerous other taxanes and plant-derived molecules, matrix effects are a significant challenge.[19][20]

Improving chromatographic separation and implementing a robust sample cleanup strategy are key to mitigating matrix effects.

A. Chromatographic Optimization

The goal is to chromatographically separate Taxuspine B from interfering matrix components.

-

Column Choice :

-

Reversed-Phase C18 : This is the most common starting point for taxane analysis, offering good retention for moderately polar to non-polar compounds.[21]

-

Phenyl-Hexyl : This stationary phase can offer alternative selectivity for aromatic compounds and may be beneficial in separating Taxuspine B from closely related taxanes.[16][22]

-

Superficially Porous Particles (SPP) or Sub-2 µm Particles : These columns provide higher efficiency and better resolution, which can significantly improve separation from matrix interferences.[23]

-

-

Mobile Phase Composition :

-

Solvents : Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity can lead to better chromatographic efficiency.[24]

-

Additives : The addition of a small amount of a volatile acid, such as 0.1% formic acid , to the mobile phase is crucial. It helps to promote protonation of Taxuspine B in the ESI source, leading to a more stable and intense [M+H]⁺ ion.[9][16] Using high-purity, LC-MS grade solvents and additives is essential to minimize background noise and the formation of unwanted adducts.[9]

-

B. Sample Preparation and Cleanup

A cleaner sample translates to reduced matrix effects and a more robust assay.

-

Solid-Phase Extraction (SPE) : SPE is a highly effective technique for cleaning up complex plant extracts. A reversed-phase sorbent (e.g., C18) can be used to retain Taxuspine B while washing away more polar, interfering compounds.[25][26]

-

Liquid-Liquid Extraction (LLE) : LLE can also be employed to partition Taxuspine B into a solvent in which it is highly soluble, leaving behind interfering matrix components.[27]

-

Filtration : At a minimum, all samples should be filtered through a 0.22 µm syringe filter to remove particulates that can clog the LC system and contaminate the ion source.[2]

Protocol 2: Evaluating Matrix Effects

This experiment will help you quantify the extent of ion suppression in your assay.

-

Prepare Three Sets of Samples :

-

Set A (Neat Solution) : A standard of Taxuspine B prepared in a clean solvent (e.g., mobile phase).[6]

-

Set B (Post-Extraction Spike) : An extracted blank matrix sample (a Taxus extract known not to contain Taxuspine B) to which the standard is added after the extraction process.[6]

-

Set C (Pre-Extraction Spike) : A blank matrix sample spiked with the standard before the extraction process.

-

-

Analyze and Compare : Analyze all three sets using your LC-MS method.

-

Calculate Matrix Effect and Recovery :

-

Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

-

Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

-

A Matrix Effect value significantly below 100% indicates ion suppression.[17] If suppression is severe, further optimization of your sample cleanup and chromatography is necessary.

Q4: My Taxuspine B precursor ion is weak, and I see several other related ions. What could be happening?

This observation often points to the formation of adducts or in-source fragmentation. While a protonated molecule ([M+H]⁺) is often the target, taxanes can readily form adducts with sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺), especially if there are sources of these ions in the mobile phase or sample.[15]

-

Adduct Formation : The presence of multiple adducts splits the total ion current for your analyte, reducing the intensity of any single precursor ion.

-

Troubleshooting :

-

Use high-purity, LC-MS grade solvents and additives to minimize sodium contamination.[9]

-

Consider adding a small amount of ammonium formate or ammonium acetate to the mobile phase. This can sometimes promote the formation of a single, stable [M+NH₄]⁺ adduct, consolidating the ion signal.[28][29]

-

Modify your acquisition method to monitor the most abundant and stable adduct as your precursor ion.

-

-

-

In-Source Fragmentation : If the cone voltage (or declustering potential) is set too high, Taxuspine B can fragment within the ion source before it reaches the mass analyzer.[10] This will decrease the intensity of the intended precursor ion.

-

Troubleshooting : Re-optimize the cone voltage as described in Protocol 1 . Start with a low value and gradually increase it, observing the point at which the precursor ion signal is maximized before it begins to decline (indicating the onset of fragmentation).[10]

-

Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving low sensitivity issues in your LC-MS analysis of Taxuspine B.

Caption: A systematic workflow for troubleshooting low sensitivity in LC-MS analysis.

References

- The universal tandem mass spectrometry fragmentation of taxane-related compounds.

- Solvent optimization on Taxol extraction from Taxus baccata L., using HPLC and LC-MS. Semantic Scholar.

- Matrix-assisted laser desorption/ionization mass spectrometry of taxanes. PubMed.

- Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. PubMed.

- Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques. PubMed.

- LC-MS determination of Taxus alkaloids in biological specimens. PubMed.

- LCMS Troubleshooting: 14 Best Practices for Labor

- LC-MS chromatogram of a Taxus baccata leaves sample obtained by the...

- [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry]. PubMed.

- LC-MS determination of Taxus alkaloids in biological specimens.